

SiC substrates for gallium nitride (GaN) epitaxial growth

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Compound of Interest

Compound Name: Silicon carbide

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An Application Note and Protocol for the Epitaxial Growth of Gallium Nitride (GaN) on **Silicon Carbide** (SiC) Substrates

Introduction

Gallium Nitride (GaN) is a wide-bandgap semiconductor essential for high-power, high-frequency, and high-temperature electronic and optoelectronic devices. The performance of these devices is critically dependent on the quality of the GaN epitaxial layers, which in turn is highly influenced by the choice of substrate material. Due to the challenges in producing large, high-quality bulk GaN crystals, heteroepitaxy on alternative substrates is the standard manufacturing process.

Silicon Carbide (SiC) has emerged as a premier substrate for high-quality GaN growth, particularly for demanding applications like RF power amplifiers and high-voltage electronics.[1][2] Its advantages stem from a closer lattice match and thermal expansion coefficient with GaN compared to other common substrates like sapphire or silicon, as well as its excellent thermal conductivity.[3][4] This combination allows for the growth of GaN layers with lower defect densities and provides superior heat dissipation for high-power devices.[5][6]

This document provides detailed application notes and experimental protocols for the epitaxial growth of GaN on SiC substrates, aimed at researchers and engineers in materials science and semiconductor device fabrication.

Key Material Properties: SiC as a Substrate for GaN

The selection of SiC is based on a favorable combination of physical properties. The quality of the heteroepitaxial GaN film is largely determined by the lattice and thermal mismatch between the film and the substrate.^{[3][7]} SiC offers one of the smallest mismatches among commercially viable substrates, leading to higher quality GaN films.^[3]

Quantitative Data Summary

The physical properties of GaN, SiC, and other common substrates are summarized below for comparison.

Property	Gallium Nitride (GaN)	4H-SiC	6H-SiC	Sapphire (Al ₂ O ₃)	Silicon (Si)
Lattice Constant (a)	3.189 Å	3.073 Å	3.081 Å	4.758 Å	5.431 Å
Lattice Mismatch with GaN	-	~3.5% ^[4]	~3.4% ^[7]	~16% ^{[4][8]}	~17% ^[9]
Thermal Expansion Coefficient (α)	5.59 x 10 ⁻⁶ /K	4.2 x 10 ⁻⁶ /K	4.2 x 10 ⁻⁶ /K	7.5 x 10 ⁻⁶ /K	2.6 x 10 ⁻⁶ /K
Thermal Conductivity	~230 W/mK ^[10]	~390 W/mK	~490 W/mK ^[4]	~35 W/mK	~150 W/mK
Band Gap	3.4 eV ^[1]	3.26 eV	3.03 eV	9.9 eV	1.12 eV
Crystal Structure	Wurtzite	Wurtzite	Wurtzite	Hexagonal	Diamond

Note: Values are approximate and can vary with temperature and crystal quality.

Impact of Material Properties

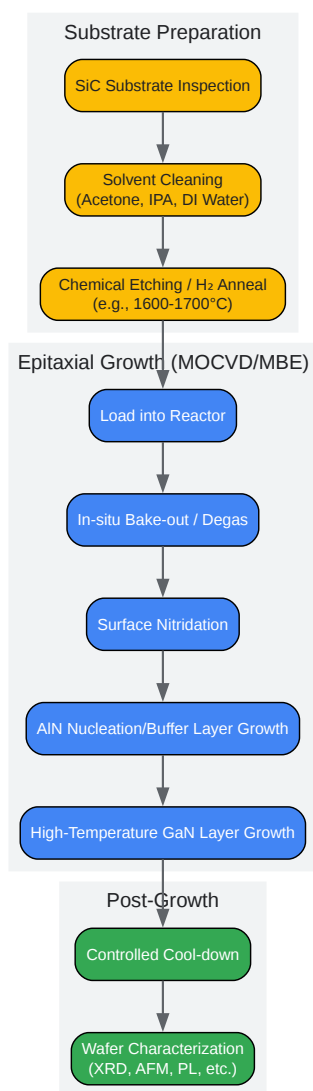
- **Low Lattice Mismatch:** The ~3.5% lattice mismatch between GaN and SiC is significantly lower than that with sapphire (~16%), which reduces the density of crystalline defects such as threading dislocations that form to relieve strain.[\[4\]](#)[\[7\]](#)[\[8\]](#)
- **High Thermal Conductivity:** SiC's thermal conductivity is substantially higher than GaN and vastly superior to sapphire.[\[11\]](#)[\[12\]](#) This is critical for high-power devices as it allows for efficient heat dissipation from the active region, preventing overheating and device degradation.[\[5\]](#)[\[6\]](#)
- **Chemical and Thermal Stability:** SiC is a highly stable material, capable of withstanding the high temperatures required for GaN epitaxial growth without significant degradation.[\[1\]](#)

Experimental Protocols

High-quality GaN epitaxial growth requires meticulous attention to substrate preparation and the growth process itself. The two most common techniques for GaN-on-SiC epitaxy are Metal-Organic Chemical Vapor Deposition (MOCVD) and Molecular Beam Epitaxy (MBE).

General Workflow for GaN on SiC Epitaxy

The overall process involves several critical stages, from initial substrate cleaning to the final epitaxial layer growth and characterization.



Overall Workflow for GaN on SiC Epitaxy

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Caption: General workflow from SiC substrate preparation to GaN growth and characterization.

Protocol 1: SiC Substrate Preparation

Proper substrate preparation is crucial to remove surface contaminants, polishing damage, and the native oxide layer, ensuring a pristine surface for epitaxy.

- Initial Inspection: Visually inspect the SiC wafer under high-intensity light for scratches, haze, or other macroscopic defects.
- Solvent Clean:

- Ultrasonically agitate the substrate in acetone for 5-10 minutes.
- Ultrasonically agitate in isopropyl alcohol (IPA) for 5-10 minutes.
- Rinse thoroughly with deionized (DI) water.
- Dry with high-purity nitrogen gas.
- Chemical Clean / Surface Treatment:
 - Perform a standard RCA clean or a piranha etch ($\text{H}_2\text{SO}_4:\text{H}_2\text{O}_2$) to remove organic residues. (Caution: Handle with extreme care in a designated wet bench).
 - Rinse extensively with DI water and dry with nitrogen.
- High-Temperature Hydrogen Annealing:
 - To remove polishing damage and surface oxides, an in-situ anneal is often performed inside the growth reactor.^[1]
 - Heat the substrate to 1600-1700°C in a hydrogen (H_2) atmosphere.^[7] This step helps to create well-defined atomic steps on the SiC surface, which is conducive to high-quality 2D growth.

Protocol 2: MOCVD Growth of GaN on SiC

MOCVD is a widely used technique for high-volume production of GaN-based devices.^{[4][5]}

- System Preparation: Ensure the MOCVD reactor is clean and leak-tight. Purge the system with high-purity nitrogen or hydrogen.
- Loading and Annealing: Load the prepared SiC substrate onto the susceptor. Perform the H_2 anneal as described in Protocol 3.2.
- Surface Nitridation: Before growing the buffer layer, the SiC surface is often exposed to ammonia (NH_3) at high temperature (e.g., 1170°C) for a short duration (e.g., 45 seconds).^[1] This helps to form a thin Si-N layer that can improve nucleation.

- AlN Nucleation/Buffer Layer Growth:
 - Lower the temperature to the AlN growth temperature (typically 1050-1200°C).
 - Introduce trimethylaluminum (TMAI) and ammonia (NH₃) precursors into the reactor.
 - Grow a thin (20-100 nm) AlN layer. This layer is critical for accommodating the lattice mismatch and defining the polarity of the subsequent GaN film.[\[13\]](#)
- High-Temperature GaN Growth:
 - Ramp the temperature to the GaN growth temperature (typically 1000-1100°C).
 - Introduce trimethylgallium (TMGa) and ammonia (NH₃) precursors.
 - Typical V/III ratios (ratio of Group V to Group III precursors) range from 500 to 2000.
 - Continue growth until the desired GaN thickness is achieved (e.g., 1-3 μm).
- Cool-down: After growth, terminate the precursor flows and cool the wafer to room temperature under a stable flow of NH₃ (to prevent GaN decomposition) and a carrier gas like H₂ or N₂.

Protocol 3: MBE Growth of GaN on SiC

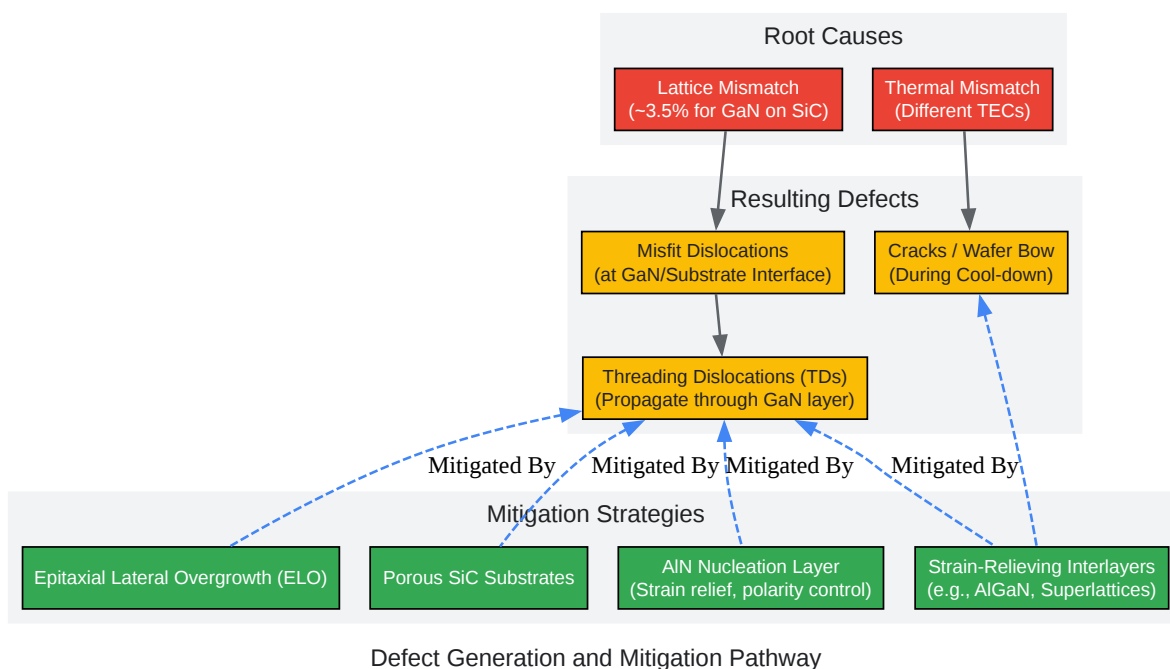
MBE offers precise control over thickness and composition at lower growth temperatures compared to MOCVD.[\[14\]](#)

- System Preparation: Ensure the MBE system is at ultra-high vacuum (UHV) conditions (< 1x10⁻⁹ Torr).
- Loading and Degassing: Load the prepared SiC substrate and heat it in the UHV environment to desorb any surface contaminants.
- AlN Buffer Layer Growth:
 - Heat the substrate to the AlN growth temperature (e.g., 700-900°C).
 - Open shutters for the aluminum effusion cell and the nitrogen plasma source.

- Grow a thin AlN buffer layer.
- GaN Layer Growth:
 - Adjust the substrate temperature for GaN growth (typically 650-800°C).
 - Open shutters for the gallium effusion cell and the nitrogen plasma source.
 - Growth is typically performed under slightly Ga-rich conditions to promote better surface morphology. The III/V ratio is a critical parameter to control.
 - Monitor the growth in real-time using Reflection High-Energy Electron Diffraction (RHEED). A streaky RHEED pattern indicates high-quality, two-dimensional growth.
- Cool-down: After growth, close all source shutters and cool the substrate to room temperature in UHV.

Defect Generation and Mitigation

The primary challenge in heteroepitaxy is managing the defects that arise from lattice and thermal mismatch.



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Caption: Relationship between mismatch, defect types, and common mitigation strategies.

- Threading Dislocations (TDs): These are line defects that originate at the GaN/SiC interface and propagate up through the epitaxial layer, degrading device performance.[15] TD densities in GaN on SiC are typically in the range of 10^8 - 10^{10} cm⁻². [7][16]
- Mitigation: The use of a high-quality AlN nucleation layer is the primary method to manage the initial strain and reduce TD density.[13] More advanced structures may use AlGaIn interlayers or GaN/AlN superlattices to further manage strain and bend dislocations, preventing them from reaching the active device layers.[15][17] Using porous SiC substrates has also been shown to favor lateral growth and reduce defect density.[14]

Characterization Protocols

After growth, the GaN film must be characterized to assess its quality.

Characterization Technique	Parameter Measured	Typical Results for High-Quality GaN on SiC
High-Resolution X-Ray Diffraction (HRXRD)	Crystalline quality, dislocation density, strain, layer thickness	(0002) rocking curve FWHM: < 300 arcsec--INVALID-LINK--5 rocking curve FWHM: < 400 arcsec
Atomic Force Microscopy (AFM)	Surface morphology, roughness, surface defects	RMS Roughness: < 0.5 nm over a 5x5 μm^2 area[5]
Photoluminescence (PL)	Optical quality, band-edge emission, impurity levels	Strong, sharp band-edge emission (~3.4 eV) with minimal yellow luminescence (~2.2 eV)
Transmission Electron Microscopy (TEM)	Direct visualization of dislocations, interface quality	Threading Dislocation Density: $10^8 - 10^{10} \text{ cm}^{-2}$ [16]
Hall Effect Measurement	Carrier concentration, mobility, conductivity type	For unintentionally doped (UID) n-type GaN: $n < 5 \times 10^{16} \text{ cm}^{-3}$, $\mu > 500 \text{ cm}^2/\text{V}\cdot\text{s}$

Conclusion

SiC is a superior substrate for the epitaxial growth of high-quality GaN layers required for high-performance electronic devices. Its favorable lattice and thermal properties, combined with excellent thermal conductivity, provide a robust platform for GaN epitaxy. By following meticulous substrate preparation and optimized MOCVD or MBE growth protocols, it is possible to produce GaN-on-SiC wafers with low defect densities and smooth surface morphologies, enabling the fabrication of state-of-the-art power and RF devices. The key to success lies in the careful management of strain through the use of high-quality nucleation and buffer layers.

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